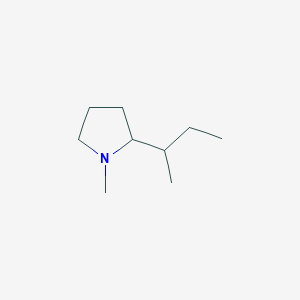

2-(sec-Butyl)-1-methylpyrrolidine

Description

Significance of Substituted Pyrrolidines in Contemporary Organic Synthesis and Catalysis

Substituted pyrrolidines are of paramount importance in modern organic chemistry, serving as versatile building blocks and powerful catalysts. benthamdirect.comresearchgate.net Their prevalence in alkaloids, amino acids, and pharmaceuticals underscores their biological significance and drives the development of novel synthetic methodologies. In the realm of catalysis, chiral pyrrolidine (B122466) derivatives, particularly those derived from the natural amino acid L-proline, have revolutionized asymmetric synthesis. researchgate.net These organocatalysts offer a green and efficient alternative to metal-based catalysts, facilitating a wide range of enantioselective transformations such as aldol (B89426) condensations, Mannich reactions, and Michael additions. benthamdirect.comresearchgate.net The development of methods to synthesize highly substituted pyrrolidines, including those with stereogenic quaternary centers, continues to be an active area of research. rsc.org

The versatility of the pyrrolidine scaffold allows for fine-tuning of its steric and electronic properties through substitution, enabling chemists to design catalysts with high selectivity and reactivity for specific transformations. benthamdirect.com This has led to the creation of complex molecular architectures from simple precursors. nih.gov

Overview of the Research Landscape for 2-(sec-Butyl)-1-methylpyrrolidine and Related Derivatives

The research landscape for this compound and its analogues is multifaceted, touching upon synthetic methodology, catalytic applications, and the preparation of biologically relevant molecules. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, research on closely related N-alkyl and C-substituted pyrrolidines provides a framework for understanding its potential.

For instance, the synthesis of N-aryl-substituted pyrrolidines via iridium-catalyzed transfer hydrogenation has been reported, highlighting a practical route to this class of compounds. mdpi.com Similarly, palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a direct method to produce 3-aryl pyrrolidines, which are valuable in medicinal chemistry. nih.gov The synthesis of various pyrrolidine derivatives often involves multi-step sequences, including protection, activation, and stereoselective bond formation. nih.govnih.gov Reductive amination is a frequently employed strategy for the synthesis of N-substituted pyrrolidines. nih.gov

Unique Structural Features and Their Implications for Chemical Behavior

The chemical behavior of this compound is dictated by its distinct structural features. The pyrrolidine ring itself is a saturated heterocycle, providing a stable and defined three-dimensional structure. The N-methyl group renders the nitrogen atom a tertiary amine, influencing its basicity and nucleophilicity.

The most significant feature is the sec-butyl group at the C2 position. This substituent introduces a chiral center, meaning this compound can exist as a mixture of stereoisomers. The stereochemistry of this side chain, along with the stereocenter at C2 of the pyrrolidine ring, will have a profound impact on its application in asymmetric catalysis, where the precise spatial arrangement of substituents is crucial for inducing stereoselectivity in a reaction. The bulky nature of the sec-butyl group can also impart steric hindrance, which can be exploited to control the regioselectivity and stereoselectivity of reactions in which it participates as a catalyst or a reactant.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 733759-22-3 |

| Molecular Formula | C9H19N |

| Molecular Weight | 141.254 g/mol |

| Boiling Point | 158.3±8.0 °C at 760 mmHg |

| Density | 0.8±0.1 g/cm³ |

| Flash Point | 48.6±4.8 °C |

| LogP | 2.66 |

Data sourced from chemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2-butan-2-yl-1-methylpyrrolidine |

InChI |

InChI=1S/C9H19N/c1-4-8(2)9-6-5-7-10(9)3/h8-9H,4-7H2,1-3H3 |

InChI Key |

PPJBTPJCACXLGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CCCN1C |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Sec Butyl 1 Methylpyrrolidine

Nucleophilic Reactivity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring makes it a nucleophilic center, capable of reacting with various electrophiles.

As a tertiary amine, the nitrogen atom in 2-(sec-Butyl)-1-methylpyrrolidine can react with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the nitrogen atom attacking an alkyl halide or another suitable electrophile, leading to the formation of a new carbon-nitrogen bond and a positively charged nitrogen center. researchgate.netmdpi.com The reaction is a standard SN2 type transformation.

The quaternization of N-methylpyrrolidine with various mesogenic groups connected to an omega-bromosubstituted alkyl spacer has been demonstrated, resulting in pyrrolidinium (B1226570) bromide salts. researchgate.net Similarly, reaction with agents like methyl salicylate (B1505791) can achieve quaternization. google.com The presence of the sec-butyl group at the C2 position introduces steric hindrance, which may modulate the rate of quaternization compared to unsubstituted N-methylpyrrolidine.

Table 1: Illustrative Quaternization Reactions of Pyrrolidines This table is based on analogous reactions of N-methylpyrrolidine and related tertiary amines.

| Reactant | Quaternizing Agent | Product Type | Reference |

|---|---|---|---|

| N-Methylpyrrolidine | ω-Bromoalkyl Mesogen | Pyrrolidinium Bromide | researchgate.net |

| Triethylene Diamine | Dehydroabietyl Bromide | Quaternary Ammonium Bromide | mdpi.com |

Acylation Reactions

Acylation of the nitrogen atom in this compound is generally not feasible as it is a tertiary amine and lacks the necessary proton for elimination after the initial nucleophilic attack on an acylating agent (like an acyl chloride or anhydride). However, related pyrrolidine structures can undergo acylation reactions. For instance, secondary pyrrolidines are readily acylated. N-Boc protected pyrrolidines can undergo various transformations, including acylation at other positions, and the Boc group itself is an acyl derivative. ontosight.ai The acylation of a secondary amine precursor, (S)-2-(aminomethyl)pyrrolidine, with chloroacetyl chloride to form an amide is a well-established reaction. nih.gov

Reactions Involving the sec-Butyl Side Chain

The sec-butyl group is a four-carbon alkyl substituent derived from the connection of a butane (B89635) isomer at its secondary carbon. wikipedia.orgbyjus.com It is a branched, non-polar group that primarily influences the steric environment of the molecule. fiveable.meyoutube.com Reactions directly involving the C-H bonds of the sec-butyl side chain, such as oxidation or halogenation, are generally challenging due to their low reactivity and require harsh conditions, which may also affect other parts of the molecule. The primary role of the sec-butyl group in this compound is to provide steric bulk, which can influence the stereochemical outcome of reactions at the pyrrolidine ring or the approach of reagents to the nitrogen atom. fiveable.me For example, the puckering of the pyrrolidine ring can be influenced by bulky alkyl groups at the C-4 position. nih.gov

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core

The pyrrolidine ring, while generally stable as an unstrained five-membered heterocycle, can undergo ring-opening or ring-expansion reactions under specific conditions. researchgate.net These transformations often proceed via the cleavage of a carbon-nitrogen bond.

One classical method is the von Braun reaction, where tertiary amines react with cyanogen (B1215507) bromide (BrCN) to yield a cyanamide, resulting in the cleavage of a C-N bond. thieme-connect.de This dealkylation can lead to ring-opened products. Another pathway involves the reaction of N-alkylpyrrolidines with aryl halides under high pressure, which can lead to both dealkylation and ring-opening products. For example, the reaction of N-methylpyrrolidine with p-chloronitrobenzene yields both a demethylated product and a ring-opened 1:2 adduct. oup.com

Ring expansion can occur during the deoxyfluorination of prolinol derivatives with reagents like diethylaminosulfur trifluoride (DAST). The reaction is thought to proceed through an aziridinium (B1262131) intermediate, which is then opened by a fluoride (B91410) ion to yield a six-membered piperidine (B6355638) ring. nih.gov While these examples are not on the exact target molecule, they illustrate the potential for such rearrangements in substituted pyrrolidine systems.

Table 2: Examples of Pyrrolidine Ring Transformations

| Starting Material Class | Reagent(s) | Transformation | Product Class | Reference |

|---|---|---|---|---|

| N-Alkylpyrrolidines | Cyanogen Bromide | C-N Bond Cleavage | Cyanamides | thieme-connect.de |

| Prolinol Derivatives | DAST | Ring Expansion | Fluoropiperidines | nih.gov |

Functional Group Interconversions on the Pyrrolidine Ring System

Functional group interconversions on the pyrrolidine ring system are crucial for synthesizing a diverse range of derivatives. These transformations often start from more functionalized pyrrolidine precursors. For instance, the synthesis of (S)-5-((S)-sec-Butyl)-1-(4-methoxybenzyl)pyrrolidine-2,4-dione is achieved from a corresponding 4-(tert-butoxy)-1H-pyrrol-2(5H)-one derivative through deprotection and tautomerization. nih.gov

The synthesis of 2-methylpyrrolidine (B1204830) enantiomers from (S)-prolinol involves a series of functional group interconversions. google.com This process includes protection of the nitrogen, conversion of the hydroxyl group to a good leaving group (mesylate or tosylate), and subsequent reduction or displacement to introduce the methyl group. google.com These synthetic routes highlight how functional groups on the pyrrolidine scaffold can be manipulated to achieve target structures. For example, a hydroxyl group can be converted to a sulfonate ester, which is then displaced by a hydride or a halide, followed by hydrogenation. google.com

Metal-Mediated and Catalytic Transformations

Pyrrolidine derivatives are important ligands and substrates in metal-catalyzed reactions. Ruthenium complexes, for example, are versatile catalysts for a wide range of transformations, including dehydrogenation and coupling reactions. arabjchem.org The nitrogen atom and adjacent chiral center in pyrrolidine derivatives make them valuable as chiral ligands in asymmetric catalysis.

Palladium-catalyzed reactions are widely used for the synthesis and functionalization of pyrrolidines. umich.edu This includes cross-coupling reactions to form C-C or C-N bonds. For instance, transition-metal-mediated C-B cross-coupling provides a powerful method for synthesizing arylboronic acids and their derivatives from aryl halides, a reaction in which pyrrolidine-based ligands can play a role. sci-hub.se

Catalytic hydrogenation is another key transformation. The hydrogenation of N-protected-2-(S)-iodomethylpyrrolidine using a palladium on carbon catalyst is a step in the synthesis of N-protected-2-(R)-methylpyrrolidine. google.com Furthermore, catalysts like Cu/Ni-based systems can be used for the one-pot amination of diols to form N-alkylpyrrolidines. researchgate.net The hydrogenation of amides to amines, a fundamental reaction, can be achieved with high selectivity using bimetallic catalysts under mild conditions. researchgate.net

Gold-Catalyzed Coupling Reactions with Related Amines

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes, allenes, and alkenes toward nucleophilic attack. While direct examples of gold-catalyzed reactions involving this compound are scarce, studies on related N-alkylamines and pyrrolidine derivatives highlight the potential for this class of compounds to participate in gold-catalyzed transformations.

Gold(I) catalysts are known to activate unsaturated carbon-carbon bonds, making them susceptible to attack by nitrogen nucleophiles. For instance, gold-catalyzed hydroamination reactions represent a direct and atom-economical method for the formation of C-N bonds. Although the reactivity of tertiary amines like this compound in these reactions is less common than that of primary or secondary amines, their potential as nucleophiles in certain gold-catalyzed processes cannot be entirely dismissed, especially in intramolecular contexts or through different mechanistic pathways.

A notable area of gold catalysis involves oxidative coupling reactions. In some instances, gold catalysts can facilitate the coupling of amines with other substrates through a redox cycle involving Au(I) and Au(III) species. For example, gold-catalyzed oxidative coupling of terminal alkynes with various nucleophiles, including borane (B79455) adducts, proceeds through a gold carbene intermediate. acs.org While this specific reaction doesn't directly involve an amine as the coupling partner, it demonstrates the versatility of gold catalysis in facilitating complex bond formations under mild conditions. acs.org

Furthermore, gold-catalyzed tandem reactions, where an initial gold-catalyzed step triggers subsequent transformations, offer a pathway to complex molecular architectures. A gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has been developed to synthesize enantioenriched pyrrolidines. organic-chemistry.org This highlights the utility of gold catalysis in constructing the pyrrolidine ring itself.

Interactive Table: Representative Gold-Catalyzed Reactions with Amine-Related Substrates

| Reaction Type | Catalyst System | Substrates | Product Type | Key Observation |

|---|---|---|---|---|

| Tandem Cycloisomerization/Hydrogenation | AuCl₃/AgNTf₂ | Chiral homopropargyl sulfonamides | Enantioenriched pyrrolidines | Provides access to substituted pyrrolidines in high yield and enantioselectivity. organic-chemistry.org |

| Oxidative Coupling | Gold(I) complex | Terminal alkynes and borane adducts | α-Boryl ketones | Proceeds via a gold carbene intermediate under mild conditions. acs.org |

Other Transition Metal-Catalyzed Processes

The pyrrolidine scaffold is a common motif in organic synthesis and medicinal chemistry, leading to the development of numerous transition metal-catalyzed methods for its functionalization. These reactions often involve the activation of C-H bonds, allowing for the direct introduction of new substituents.

Palladium-Catalyzed Reactions:

Palladium catalysis is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes with vinyl bromides have been shown to produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Furthermore, tandem N-arylation/carboamination reactions allow for the synthesis of N-aryl-2-benzyl pyrrolidines from primary γ-amino alkenes, demonstrating a modular approach to complex pyrrolidine derivatives. nih.gov The direct C-H arylation of N-substituted pyrroles and imidazoles has also been achieved using palladium catalysts. thieme-connect.com A sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines provides access to a variety of 2-aryl-3-pyrrolines. rsc.org

Copper-Catalyzed Reactions:

Copper catalysts are effective for various amination reactions. A copper-catalyzed remote C(sp³)–H bond amination of acyclic amines provides a direct route to pyrrolidine derivatives. rsc.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been studied mechanistically for the synthesis of pyrrolidines. acs.org Additionally, copper-catalyzed alkene diamination has been developed for the synthesis of chiral 2-aminomethyl indolines and pyrrolidines, which are valuable ligands in asymmetric catalysis. nih.gov Tandem amination/cyanation/alkylation sequences catalyzed by copper can produce α-cyano pyrrolidines from primary amine-tethered alkynes. nih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts are known for their ability to promote C-H functionalization. An enantioselective intermolecular allylic C(sp)³-H functionalization of trans-alkenes catalyzed by a dirhodium tetracarboxylate complex has been used as a key step in the synthesis of highly substituted β-arylpyrrolidines. nih.gov Rhodium-catalyzed hydrohydroxymethylation, involving hydroformylation and subsequent reduction, has been applied to functionalize triglycerides, with tertiary amines acting as ligands. researchgate.net

Interactive Table: Examples of Transition Metal-Catalyzed Reactions on Pyrrolidine-Related Structures

| Metal | Reaction Type | Substrates | Product | Key Features |

|---|---|---|---|---|

| Palladium | Carboamination | γ-N-arylamino alkenes, vinyl bromides | N-Aryl-2-allyl pyrrolidines | High diastereoselectivity for trans-2,3- and cis-2,5-disubstituted products. nih.gov |

| Palladium | Tandem N-arylation/ Carboamination | γ-Amino alkenes, aryl bromides | N-Aryl-2-benzyl pyrrolidines | One-pot synthesis of differentially arylated pyrrolidines. nih.gov |

| Copper | Remote C(sp³)–H Amination | Acyclic amines | Pyrrolidines | Selective amination at the δ-carbon. rsc.org |

| Copper | Alkene Diamination | γ-Alkenyl sulfonamides, amines | Chiral 2-aminomethyl pyrrolidines | Provides access to valuable chiral diamines with high enantioselectivity. nih.gov |

Stereochemical Aspects of 2 Sec Butyl 1 Methylpyrrolidine

Stereoisomerism and Intrinsic Chirality of the Compound

The molecular structure of 2-(sec-Butyl)-1-methylpyrrolidine possesses inherent chirality due to the presence of two stereocenters. The first chiral center is at the C2 position of the pyrrolidine (B122466) ring, and the second is within the sec-butyl substituent at the carbon atom attached to the ring. This results in the existence of four possible stereoisomers. nih.gov

These four stereoisomers are comprised of two diastereomeric pairs of enantiomers:

(2R, 2'R) and (2S, 2'S) form one enantiomeric pair.

(2R, 2'S) and (2S, 2'R) form the second enantiomeric pair.

The relationship between a member of one pair and a member of the other (e.g., between (2R, 2'R) and (2R, 2'S)) is diastereomeric. The distinct three-dimensional arrangement of each stereoisomer is critical as it dictates its interaction with other chiral entities, a key consideration in the fields of pharmacology and materials science. nih.gov

Diastereoselective and Enantioselective Transformations Leading to the Compound (mechanistic insights)

The controlled synthesis of a specific stereoisomer of this compound is achieved through diastereoselective and enantioselective reactions. These methods are fundamental in asymmetric synthesis, aiming to produce a single desired stereoisomer in high purity. researchgate.net

Diastereoselective Synthesis: A common strategy is the alkylation of a chiral pyrrolidine precursor. For example, the reaction of an enamine derived from a chiral proline derivative with a sec-butyl halide can yield diastereomeric products. The existing stereocenter on the proline derivative sterically guides the incoming sec-butyl group, favoring the formation of one diastereomer. Mechanistically, this often proceeds through a transition state where steric repulsions direct the alkylating agent to one face of the molecule. rsc.org

Enantioselective Synthesis: Enantioselective approaches often utilize chiral catalysts or auxiliaries to create a chiral environment that influences the stereochemical outcome of the reaction. acs.org

Asymmetric Hydrogenation: An unsaturated precursor, such as a 2-(sec-butylidene)-1-methyl-1-pyrrolinium species, can be hydrogenated using a transition metal complex (e.g., Rhodium or Ruthenium) with a chiral ligand. This catalytic system facilitates the addition of hydrogen to one specific face of the double bond, leading to a high enantiomeric excess of the desired product.

Asymmetric Reductive Amination: This method can involve the reaction of a ketone with an amine followed by asymmetric reduction of the intermediate imine. For instance, biocatalytic reductive amination using transaminases has emerged as a powerful tool for synthesizing chiral cyclic amines with high enantiopurity. nih.gov These enzymes can convert a suitable ω-chloroketone precursor into the corresponding chiral amine, which then cyclizes to form the pyrrolidine ring. nih.gov The choice of enzyme dictates which enantiomer is formed. acs.orgnih.gov

Auxiliary-Controlled Synthesis: Chiral auxiliaries, such as tert-butanesulfinamide, can be used to direct the stereoselective addition of Grignard reagents to imines, leading to the formation of 2-substituted pyrrolidines with good diastereoselectivity. rsc.org

Table 1: Examples of Asymmetric Synthesis Methods for Substituted Pyrrolidines

| Method | Catalyst/Auxiliary | Precursor Type | Key Mechanistic Feature | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh/Ru-phosphine complexes | Unsaturated Pyrrolinium Salt | Face-selective H₂ addition | >90% |

| Biocatalytic Reductive Amination | Transaminases (TAs) | ω-chloroketone | Enzyme-controlled stereoselective amination | >95% acs.orgnih.gov |

| Asymmetric Deprotonation | s-BuLi / (-)-sparteine | N-Boc-pyrrolidine | Ligand-controlled asymmetric lithiation | >90% researchgate.net |

| Auxiliary-Controlled Addition | N-tert-butanesulfinamide | Aldimine | Diastereoselective Grignard addition | High diastereoselectivity rsc.org |

Chiral Resolution Methods for Enantiomeric Enrichment

When a synthetic route produces a racemic mixture (an equal mixture of enantiomers), chiral resolution techniques are necessary to isolate the individual enantiomers. libretexts.org This is a crucial step in producing optically active compounds for applications like pharmaceuticals. advanceseng.compharmtech.com

Diastereomeric Salt Formation: This is a classic and widely used industrial method. ulisboa.pt The racemic mixture of the amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orgwikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties like solubility. libretexts.orgadvanceseng.comulisboa.pt These differences allow for their separation by methods such as fractional crystallization. ulisboa.pt After separation, the pure enantiomer of the amine is recovered by treating the salt with a base. libretexts.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. scielo.brnih.gov The CSP creates a chiral environment where the two enantiomers interact differently, resulting in different retention times and enabling their separation. scielo.br

Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes. For example, a lipase (B570770) can be used to selectively acylate one enantiomer in a racemic mixture, allowing the acylated and unreacted enantiomers to be separated by conventional techniques. pharmtech.com Dynamic kinetic resolution (DKR) is an advanced version where the unwanted enantiomer is continuously racemized back to the starting mixture, theoretically allowing for a 100% yield of the desired enantiomer. pharmtech.comresearchgate.net

Table 2: Comparison of Chiral Resolution Methods

| Method | Principle | Resolving Agent/System | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Different physical properties of diastereomers | Chiral acids (e.g., tartaric acid) | Scalable, cost-effective ulisboa.ptwikipedia.org | Tedious, relies on finding a suitable resolving agent and crystallization conditions libretexts.org |

| Chiral HPLC | Differential interaction with a chiral surface | Chiral Stationary Phases (CSPs) | High separation efficiency, applicable to small quantities scielo.br | Can be expensive for large-scale separation pharmtech.com |

| Enzymatic Resolution | Stereospecificity of enzymes | Enzymes (e.g., lipases) | High enantioselectivity, mild reaction conditions pharmtech.com | Enzyme cost and stability can be a factor |

Conformational Analysis and Stereochemical Control within the Pyrrolidine Ring and Substituents

The five-membered pyrrolidine ring is not planar; it adopts puckered, non-planar conformations to minimize ring strain. These conformations are typically described as "envelope" or "twist" (half-chair) forms. iucr.orgfrontiersin.org The substituents—the N-methyl group and the C2-sec-butyl group—can occupy pseudo-axial or pseudo-equatorial positions.

The conformational preference is dictated by steric and electronic factors. Bulky groups, like the sec-butyl group, generally prefer a pseudo-equatorial orientation to minimize steric clashes with other atoms on the ring. nih.gov The conformation of the pyrrolidine ring is coupled with the rotational conformation of the sec-butyl group itself.

These conformational dynamics are critical for stereochemical control. The accessibility of the nitrogen's lone pair for reactions is influenced by the ring's pucker and the orientation of the N-methyl group. acs.org Likewise, the facial selectivity of a reaction at a carbon adjacent to the C2 position is governed by the steric hindrance imposed by the sec-butyl group in its most stable conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational equilibria, as the chemical shifts and coupling constants of the ring protons are sensitive to their dihedral angles and spatial relationships. frontiersin.orgkashanu.ac.ir In some cases, slow chemical exchange between conformers can even lead to the observation of separate sets of signals in the NMR spectrum. kashanu.ac.ir

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data regarding the application of "this compound" in the context of advanced organic synthesis and catalysis as outlined. The provided structure for the article requires detailed research findings on its use as a chiral auxiliary and as a chiral ligand in various asymmetric transformations.

Extensive searches have not yielded specific examples, data tables, or detailed research findings for "this compound" in the following areas:

As a chiral auxiliary in:

Asymmetric addition reactions to carbonyls and imines.

Stereoselective alkylation and conjugate addition reactions.

Diastereoselective synthesis.

As a chiral ligand in:

Specific ligand design and synthesis for catalytic systems.

Enantioselective catalytic hydrogenation and reduction.

While the broader class of pyrrolidine derivatives is well-documented in these applications, information focusing solely on "this compound" is not present in the available literature. Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the strict outline provided.

Based on a thorough review of the available scientific literature, there is no specific information regarding the use of the chemical compound “this compound” in the advanced organic synthesis and catalysis applications outlined in the requested article structure. Searches for its role in asymmetric cross-coupling reactions, as an organocatalyst in various enantioselective processes (including aldol (B89426) and Michael reactions), or as a building block in complex molecule construction did not yield any relevant research findings.

The scientific literature extensively covers a wide range of other pyrrolidine derivatives for these purposes, such as those based on proline and its amides, as well as diarylprolinol ethers. These related compounds have demonstrated significant utility in organocatalysis. However, data specifically detailing the catalytic activity, reaction outcomes, or utility as a synthetic building block for "this compound" is not present in the reviewed sources.

Therefore, it is not possible to provide a detailed and scientifically accurate article on “this compound” that adheres to the specified outline.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework.

1D and 2D NMR Techniques for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D-NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental overview of the molecular structure. In the ¹H NMR spectrum of a related compound, 2-(R)-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester, the methyl group protons appear as a doublet at 1.16 ppm, while the N-methyl protons are observed as a singlet at 3.01 ppm in a different but structurally similar compound. google.com The pyrrolidine (B122466) ring protons typically appear as complex multiplets in the range of 1.50-3.52 ppm. google.com

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of protons, which is crucial for establishing stereochemistry. huji.ac.il NOESY experiments reveal through-space correlations, where the strength of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). huji.ac.il This technique can be used to confirm assignments made from 1D spectra by observing correlations between protons that are close in space, such as between the sec-butyl group and the pyrrolidine ring protons. huji.ac.il

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.3 - 3.0 (s) | ~40 - 45 |

| H-2 (pyrrolidine) | ~2.0 - 2.5 (m) | ~60 - 65 |

| Pyrrolidine CH₂ | ~1.5 - 2.0 (m) | ~20 - 35 |

| sec-Butyl CH | ~1.2 - 1.7 (m) | ~30 - 40 |

| sec-Butyl CH₂ | ~1.0 - 1.5 (m) | ~20 - 30 |

Conformational Analysis via NMR

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating the conformational dynamics of flexible molecules like 2-(sec-Butyl)-1-methylpyrrolidine. unibas.it By studying NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals as the molecule transitions from a state of rapid interconversion between conformers at higher temperatures to a "slow-exchange" regime at lower temperatures where individual conformers may be observed. unibas.it This allows for the determination of energy barriers for conformational changes, such as the puckering of the pyrrolidine ring and rotation around the C-N bonds. unibas.it For substituted pyrrolidines, the five-membered ring can adopt various envelope and twisted conformations, and the substituents' preferred orientations (axial vs. equatorial) can be inferred from coupling constants and NOE data. nih.gov

Concentration-Dependent Studies for Intermolecular Interactions

Changes in the chemical shifts of ¹H NMR signals upon varying the concentration of the sample can provide insights into intermolecular interactions. For instance, the formation of dimers or higher-order aggregates through non-covalent interactions can be monitored. arxiv.org In the case of this compound, concentration-dependent studies could reveal information about self-association or interactions with solvent molecules. These studies are particularly useful for understanding the behavior of the compound in solution. arxiv.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. princeton.edu For a molecule like this compound (C₉H₁₉N), the expected exact mass can be calculated and compared to the experimentally determined value, often with a precision of a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the molecular formula. mdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₉N |

| Exact Mass | 141.1517 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and identifying individual components. nih.gov In the context of synthesizing or analyzing this compound, GC-MS can be employed to assess the purity of the compound, identify any byproducts or impurities, and quantify its presence in a sample. nih.govmdpi.com The mass spectrum obtained for the compound will exhibit a characteristic fragmentation pattern, with the molecular ion peak (M+) corresponding to the molecular weight. A common fragmentation pattern for 2-alkyl-1-methylpyrrolidines involves the loss of the alkyl radical via β-cleavage relative to the nitrogen atom. aip.org

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Structural Elucidation

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. rsc.org While a specific crystal structure for this compound was not found, the crystal structure of a related compound, bis(1-butyl-1-methylpyrrolidinium) perthiodicarbonate, has been determined, showcasing the application of this technique to pyrrolidinium-based structures. mdpi.com Such an analysis for this compound would provide invaluable data on its solid-state conformation.

Advanced Chromatographic Methods

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and enantiomeric composition of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of chemical compounds. In the context of this compound, HPLC is instrumental in assessing its purity by separating it from any starting materials, byproducts, or degradation products. google.com

Furthermore, given the chiral nature of this compound, determining the enantiomeric excess (e.e.) is often a critical requirement. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. The determination of enantiomeric purity is a vital aspect of asymmetric synthesis and the characterization of chiral compounds. diva-portal.org The use of HPLC for monitoring reaction progress and detecting the presence of starting materials is a common practice in organic synthesis. google.com

Gas Chromatography (GC) for Volatile Mixtures

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. hmdb.ca Given its boiling point of approximately 158.3 °C at 760 mmHg, this compound is amenable to GC analysis. chemsrc.com GC can be used to determine the purity of the compound and to analyze it within a mixture of other volatile substances. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components. nih.govresearchgate.net The choice of the GC column and the temperature program are critical parameters that are optimized to achieve good separation.

Derivatization Strategies for Enhanced Analytical Detection

In some analytical scenarios, the detection of a compound can be improved by chemically modifying it through a process called derivatization. researchgate.net This is often done to enhance the compound's volatility for GC analysis or to introduce a chromophore for better UV detection in HPLC. For amines like this compound, various derivatizing agents can be used. For instance, acylation or silylation can increase volatility for GC. For HPLC, derivatization with a UV-active or fluorescent tag can significantly improve detection limits.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are broadly categorized into semi-empirical, density functional theory (DFT), and ab initio methods.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. DFT studies on pyrrolidine (B122466) derivatives are used to investigate their geometric and electronic properties. aip.org For molecules like 2-(sec-Butyl)-1-methylpyrrolidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p), can elucidate the electronic properties and chemical activity. aip.org

Investigations into related pyrrolidine systems reveal that analyses of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) surface are critical for understanding reactivity. beilstein-journals.orgnih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. frontiersin.org For instance, in studies of other substituted pyrrolidines, the locations of the HOMO and LUMO orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively. aip.org

Global reactivity descriptors, calculated through DFT, provide a quantitative measure of the chemical reactivity and stability of the molecule. These descriptors for a representative 2-alkyl-1-methylpyrrolidine are summarized in the table below, offering a glimpse into the expected values for the subject compound.

Illustrative DFT-Calculated Reactivity Descriptors for a 2-Alkyl-1-Methylpyrrolidine Derivative

| Descriptor | Symbol | Typical Value | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.0 eV | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ 1.5 eV | Indicates electron-accepting ability |

| Energy Gap | ΔE | ~ 7.5 eV | Correlates with chemical stability |

| Ionization Potential | IP | ~ 6.0 eV | Energy required to remove an electron |

| Electron Affinity | EA | ~ -1.5 eV | Energy released upon gaining an electron |

| Electronegativity | χ | ~ 2.25 eV | Tendency to attract electrons |

| Chemical Hardness | η | ~ 3.75 eV | Resistance to change in electron distribution |

| Chemical Softness | S | ~ 0.27 eV-1 | Reciprocal of hardness, indicates reactivity |

Note: These values are illustrative and based on general findings for related pyrrolidine derivatives. beilstein-journals.orgfrontiersin.org

Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more intensive than DFT but can offer higher accuracy for certain properties. researchgate.net These methods are particularly valuable for benchmarking the results of more cost-effective methods and for obtaining precise energetic information. researchgate.net

Molecular Dynamics (MD) Simulations of Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how molecules like this compound behave over time. rsc.org

For pyrrolidine derivatives, MD simulations can be used to explore their conformational landscape and to understand how they interact with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov These simulations can reveal the preferred conformations of the pyrrolidine ring and the sec-butyl and methyl substituents, as well as the dynamics of their interconversion. ucl.ac.ukbohrium.com For instance, MD studies on related systems have been used to elucidate the binding modes of multivalent iminosugars containing pyrrolidine rings to enzymes. mdpi.com

Conformational Landscape Analysis and Energy Minima Determination

The biological and chemical activity of a flexible molecule like this compound is often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

Computational methods, ranging from molecular mechanics to high-level ab initio calculations, are used to map the potential energy surface of the molecule and locate the various energy minima. researchgate.net For related N-alkyl piperidines, dynamic NMR studies supported by molecular mechanics calculations have elucidated the complex interplay of ring inversion, nitrogen inversion, and rotation around the exocyclic N-alkyl bond. ucl.ac.uk A similar complexity is expected for this compound.

Illustrative Relative Energies of N-Methylpyrrolidine Conformers

| Conformer | Puckering | N-Methyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (C2-endo) | Equatorial | 0.00 |

| 2 | Envelope (C3-exo) | Equatorial | 0.5 - 1.0 |

| 3 | Twist (T) | Equatorial | 1.0 - 2.0 |

| 4 | Envelope (C2-endo) | Axial | > 2.0 |

Note: This table is illustrative and based on general principles of pyrrolidine conformational analysis. The presence of the 2-sec-butyl group will further complicate this landscape. acs.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. rsc.orgunizar.es

For pyrrolidine derivatives, computational studies have shed light on various reactions. For example, DFT calculations have been used to investigate the mechanism of dehydrogenation of N-alkyl pyrrolidines to form pyrroles, revealing the Gibbs free energy profiles and the nature of the active catalyst. nih.gov Other studies have computationally explored the synthesis of pyrrolidinedione derivatives, detailing the energy barriers for each step of the reaction, including Michael addition and cyclization. rsc.org The oxidation of N-methylpyrrolidinone initiated by hydroxyl radicals has also been studied, with computational methods helping to rationalize the observed product distribution. researchgate.net While a specific mechanistic study for a reaction involving this compound was not found, the established computational methodologies are well-suited for such investigations.

Electronic Structure Analysis and Reactivity Descriptors

The analysis of a molecule's electronic structure provides fundamental insights into its reactivity. Besides the HOMO-LUMO analysis mentioned earlier, other descriptors derived from the electronic structure are also informative.

Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.net For substituted pyrrolidines, NBO analysis can reveal the delocalization of the nitrogen lone pair and its influence on the ring's reactivity. researchgate.net The molecular electrostatic potential (MEP) map visually represents the regions of a molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). nih.gov For pyrrolidine derivatives, the nitrogen atom and any electronegative substituents typically show negative electrostatic potential. nih.gov

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-methylpyrrolidine |

| N-chloropyrrolidine |

| N-methylpyrrolidinone |

| Pyrrolidine |

| N-alkyl pyrrolidines |

| Pyrrolidinedione |

| N-alkyl piperidines |

Ligand-Substrate and Catalyst-Substrate Interaction Modeling

Computational and theoretical investigations, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms and origins of stereoselectivity in reactions involving pyrrolidine-based organocatalysts. While specific modeling studies focused exclusively on this compound are not extensively detailed in the literature, the principles are well-established through extensive research on structurally analogous α-substituted pyrrolidine catalysts. These studies model the interactions between the catalyst-derived enamine and the substrate, focusing on the transition states that determine the stereochemical outcome of the reaction.

Research has established that the stereoselectivity in reactions catalyzed by α-substituted pyrrolidines is primarily governed by the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. nih.gov The steric hindrance provided by the α-substituent on the pyrrolidine ring is a critical factor in dictating the facial selectivity of the enamine's attack on the substrate. researchgate.net

DFT calculations are employed to map the potential energy surface of the reaction. Methods such as B3LYP with basis sets like 6-31G(d) are commonly used to optimize the geometries of the transition states. nih.govacs.org More advanced single-point energy calculations, for instance at the B3LYP/6-311+G(2df,p) level, can then be used to refine the energy differences and achieve excellent correlation with experimentally observed stereoselectivities. nih.gov

A detailed analysis of the geometries of these crucial transition states reveals that steric interactions between the catalyst's α-substituent and the substrate are fundamental. researchgate.net For instance, in the Michael addition between aldehydes and methyl vinyl ketone, high enantioselectivity is computed for catalysts bearing a sufficiently large α-substituent. researchgate.net The bulky group effectively shields one face of the enamine, forcing the substrate to approach from the less hindered side. This leads to a lower activation barrier for the transition state that forms the major product enantiomer. researchgate.net

The calculated energy gap between the favored and disfavored transition states directly correlates to the predicted enantiomeric excess (ee). A preference of 3.4 kcal/mol for one transition state over another corresponds reasonably well to an experimentally observed stereoselectivity of 95% ee. nih.gov Computational models have successfully reproduced experimental ee values with a mean absolute error as low as 0.1 kcal/mol. nih.gov

Beyond simple steric repulsion, computational modeling has identified other subtle, non-covalent interactions that contribute to stereodifferentiation. These can include stabilizing orbital interactions and weak hydrogen-bonding interactions between the catalyst and substrate within the transition state assembly. researchgate.net The cumulative effect of these various stabilizing and destabilizing interactions ultimately determines the stereochemical outcome of the reaction. researchgate.net

The following tables present representative data from computational studies on analogous pyrrolidine catalysts, illustrating the correlation between calculated transition state energy differences and stereoselectivity.

Table 1: Calculated Transition State Energy Differences and Predicted Selectivity for Proline-Derivative Catalyzed Reactions

| Reaction Type | Computational Method | Calculated Energy Difference (ΔΔG‡) (kcal/mol) | Predicted/Observed Outcome | Reference |

| Hajos-Parrish Reaction | B3LYP/6-31G(d) | 3.4 | Corresponds to 95% ee | nih.gov |

| Michael Addition | M06-2X // B3LYP | 2.2 | Favors one stereoisomer | acs.org |

| Mannich Reaction | BH&HLYP | Not specified | Explains opposite diastereoselectivities for different catalysts | acs.org |

| Aldol (B89426) Reaction | B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d) | Not specified | Reproduced exact experimental enantioselectivities | nih.gov |

Table 2: Influence of α-Substituent on Stereoselectivity in Michael Additions

| Catalyst α-Substituent | Substrate | Computed Enantiomeric Excess | Key Finding | Reference |

| Dimethylmethoxymethyl | Propanal + MVK | Moderate | Less bulky substituent leads to lower selectivity. | researchgate.net |

| Diphenylmethyl | Propanal + MVK | Moderate | Steric hindrance is a key factor. | researchgate.net |

| Diphenylprolinol methyl ether | Propanal + MVK | High | Sufficiently large substituent is crucial for high selectivity. | researchgate.net |

| Diphenylprolinol methyl ether | 3-Phenyl propanal + MVK | Higher than with propanal | Substrate modification can improve stereoselectivity. | researchgate.net |

These computational models provide a powerful predictive tool for designing new, more effective catalysts. By understanding the specific interactions that control enantioselectivity, researchers can rationally modify the catalyst structure—for example, by introducing bulky groups like sec-butyl or tert-butyl—to enhance its performance in asymmetric synthesis. mdpi.com

Natural Occurrence and Biosynthetic Pathways

Identification of 2-(sec-Butyl)-1-methylpyrrolidine in Biological Systems

Extensive searches of scientific literature and natural product databases have not yielded any reports of the isolation of This compound from natural sources. Its presence is primarily documented in chemical supplier catalogs, indicating it is a synthetically derived compound. However, the structurally related moiety, 5-butan-2-yl-1-methylpyrrolidine-2,4-dione, is found within the complex structure of the fungal metabolite, Antibiotic PF 1052, isolated from Phoma species. researchgate.netbiocat.commedchemexpress.com This suggests that while the simple N-methylated pyrrolidine (B122466) may not be a direct natural product, the biosynthetic machinery to assemble similar substituted pyrrolidine rings exists in nature.

Biosynthesis of Related Pyrrolidine Natural Products

The pyrrolidine ring is a fundamental scaffold in numerous natural products, most notably in pyrrolidine and pyrrolizidine (B1209537) alkaloids, as well as in tetramic acid-containing compounds. frontiersin.orgnih.gov

Pyrrolidine and Pyrrolizidine Alkaloids

Pyrrolidine alkaloids are a class of nitrogen-containing secondary metabolites found in various plant families, such as Asteraceae, Boraginaceae, and Leguminosae. frontiersin.org The biosynthesis of the fundamental pyrrolidine ring in these alkaloids typically originates from the amino acid L-ornithine. researchgate.netfrontiersin.org

The biosynthetic journey commences with the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase (ODC) to yield putrescine. frontiersin.org In the case of N-methylated pyrrolidine alkaloids, putrescine undergoes methylation, catalyzed by putrescine N-methyltransferase (PMT) , to form N-methylputrescine. researchgate.netfrontiersin.org Subsequently, an oxidative deamination of N-methylputrescine is carried out by a diamine oxidase, leading to the formation of 4-methylaminobutanal. This intermediate undergoes spontaneous intramolecular cyclization, forming the 1-methyl-Δ¹-pyrrolinium cation, a key precursor to various N-methylpyrrolidine alkaloids. researchgate.netfrontiersin.org

Pyrrolizidine alkaloids, characterized by a bicyclic structure formed from two fused five-membered rings with a nitrogen at the bridgehead, also derive their necine base from polyamines. nih.gov The biosynthesis is initiated by homospermidine synthase (HSS) , which catalyzes the formation of homospermidine from two molecules of putrescine or from one molecule of putrescine and one molecule of spermidine. nih.govcdnsciencepub.comcdnsciencepub.com Subsequent oxidation and cyclization steps lead to the formation of the characteristic pyrrolizidine core. nih.gov

Tetramic Acids

Tetramic acids, or pyrrolidine-2,4-diones, represent another significant class of natural products featuring a pyrrolidine ring. rsc.orgresearchgate.net These compounds are typically synthesized by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) multienzyme complexes. researchgate.netacs.orgnih.gov

The general biosynthetic strategy involves the PKS module assembling a polyketide chain, which is then transferred to the NRPS module. The NRPS module incorporates an amino acid, which provides the nitrogen atom for the pyrrolidine ring. The formation of the tetramic acid ring itself is typically achieved through a Dieckmann-type cyclization of a thioester-linked β-keto-δ-amino acid intermediate, a reaction often catalyzed by a terminal thioesterase (TE) or a specialized condensation (C) domain within the NRPS machinery. researchgate.net

A notable example is the antibiotic HSAF (heat-stable antifungal factor) from Lysobacter enzymogenes, a tetramic acid-containing macrolactam. nih.gov Its biosynthesis involves a PKS/NRPS system where the NRPS adenylation domain specifically activates L-ornithine. The NRPS is capable of catalyzing the formation of a tetramic acid-containing product from an acyl-S-ACP and ornithinyl-S-NRPS. nih.gov

Antibiotic PF 1052 and its Analogs

Antibiotic PF 1052 is a fungal metabolite that contains a 5-butan-2-yl-3-acyl-1-methylpyrrolidine-2,4-dione core structure. researchgate.net While the specific biosynthetic gene cluster for PF 1052 has not been fully elucidated, its structure strongly suggests a hybrid PKS-NRPS origin, similar to other tetramic acid natural products. acs.org It is hypothesized that a polyketide backbone is assembled and then condensed with an amino acid, likely isoleucine or a derivative, to form the sec-butyl substituted pyrrolidone ring, followed by N-methylation.

Enzymatic Pathways and Key Biosynthetic Intermediates

The biosynthesis of pyrrolidine-containing natural products relies on a diverse set of enzymes that catalyze specific bond formations and modifications.

Key Enzymes in Pyrrolidine Alkaloid Biosynthesis:

| Enzyme | Function | Precursor | Product |

| Ornithine Decarboxylase (ODC) | Decarboxylation | L-Ornithine | Putrescine |

| Putrescine N-methyltransferase (PMT) | Methylation | Putrescine | N-Methylputrescine |

| Diamine Oxidase | Oxidative deamination | N-Methylputrescine | 4-Methylaminobutanal |

| Homospermidine Synthase (HSS) | Formation of homospermidine | Putrescine, Spermidine | Homospermidine |

Key Enzymes in Tetramic Acid Biosynthesis:

| Enzyme/Domain | Function |

| Polyketide Synthase (PKS) | Assembly of a polyketide chain |

| Nonribosomal Peptide Synthetase (NRPS) | Incorporation of an amino acid |

| Thioesterase (TE) / Condensation (C) Domain | Catalysis of Dieckmann cyclization to form the tetramic acid ring |

Key Biosynthetic Intermediates:

The formation of the pyrrolidine ring in these natural products proceeds through several key reactive intermediates:

Putrescine: A central building block derived from ornithine, serving as a precursor for both simple pyrrolidines and more complex pyrrolizidine alkaloids. frontiersin.org

N-Methylputrescine: The methylated derivative of putrescine, crucial for the formation of N-methylated pyrrolidine alkaloids. frontiersin.org

1-Methyl-Δ¹-pyrrolinium cation: A cyclic iminium ion formed from the spontaneous cyclization of 4-methylaminobutanal, acting as a key electrophilic intermediate for further elaboration into various alkaloids. researchgate.net

Homospermidine: A symmetrical diamine that serves as the direct precursor to the pyrrolizidine ring system in alkaloids. nih.govcdnsciencepub.com

Acyl-S-ACP and Aminoacyl-S-NRPS: Thioester-activated intermediates in PKS and NRPS systems, respectively, which are brought together to form the linear precursor of tetramic acids. nih.gov

Future Research Directions and Potential Innovations

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are becoming increasingly important in synthetic organic chemistry. mdpi.com This will drive the adoption of more environmentally benign solvents, such as water or bio-derived solvents like N-butylpyrrolidinone (NBP), and the use of catalyst-free or metal-free reaction conditions where possible. rsc.orgbohrium.comresearchgate.net Methodologies like microwave-assisted synthesis and mechanochemical approaches are also being investigated to reduce reaction times and energy consumption. mdpi.comresearchgate.net For instance, a one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine (B109427) has been developed using a reusable Cu- and Ni-modified ZSM-5 catalyst, showcasing a greener and more efficient process. researchgate.net

Exploration of Novel Catalytic Applications and Catalyst Design

Pyrrolidine (B122466) derivatives are well-established as effective organocatalysts, particularly in asymmetric synthesis. mdpi.comresearchgate.net Future research will aim to expand the catalytic applications of 2-(sec-Butyl)-1-methylpyrrolidine and related structures. This involves designing new catalysts with enhanced activity and selectivity for a broader range of chemical transformations. numberanalytics.com

The development of bifunctional catalysts, which incorporate both a pyrrolidine moiety for enamine or iminium ion activation and another functional group for substrate activation (e.g., a thiourea (B124793) or an acid), is a promising area. mdpi.com These catalysts can create a more organized transition state, leading to higher stereoselectivity. mdpi.com Furthermore, the immobilization of pyrrolidine-based catalysts on solid supports, such as polymers, can facilitate catalyst recovery and reuse, aligning with the principles of sustainable chemistry. csic.es

Advanced Stereochemical Control in Complex Synthetic Targets

The ability to control stereochemistry is paramount in the synthesis of complex molecules, particularly for pharmaceutical applications where different stereoisomers can have vastly different biological activities. nih.gov The chiral nature of this compound makes it a valuable tool for achieving high levels of stereocontrol. numberanalytics.com

Future research will focus on leveraging the steric and electronic properties of this and other pyrrolidine derivatives to achieve even greater precision in stereoselective reactions. This includes the synthesis of highly substituted pyrrolidines with multiple stereocenters, which can act as powerful chiral auxiliaries or catalysts. rsc.org The development of catalytic systems that can control the formation of remote stereocenters in complex molecules is also a significant area of future investigation. rsc.org

Integration with Green Chemistry Principles and Sustainable Methodologies

The integration of green chemistry principles into the synthesis and application of pyrrolidine derivatives is a critical future direction. mdpi.com This extends beyond the use of greener solvents and includes the entire lifecycle of the chemical process, from starting materials to final products.

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. researchgate.net

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of pyrrolidine scaffolds. rsc.org

Biocatalysis: Employing enzymes as catalysts for the synthesis of pyrrolidine derivatives, which can offer high selectivity under mild, aqueous conditions. mdpi.com

Solvent-Free Reactions: Developing reactions that proceed without the need for a solvent, further reducing environmental impact. mdpi.commdpi.com

Computational Design and Prediction of New Pyrrolidine-Based Chemical Tools and Materials

Computational chemistry is becoming an indispensable tool in modern chemical research. nih.gov In the context of this compound and its derivatives, computational methods can be used to:

Predict Catalyst Performance: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the stereochemical outcome of a reaction, guiding the design of more effective catalysts. abu.edu.ngacs.org

Design Novel Catalysts: In silico screening of virtual libraries of pyrrolidine derivatives can identify promising new catalyst candidates before they are synthesized in the lab, saving time and resources. nih.gov

Understand Structure-Activity Relationships: Computational studies can provide insights into the non-covalent interactions between a catalyst and a substrate that govern the stereoselectivity of a reaction. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new pyrrolidine-based chemical tools and materials with tailored properties for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.